molecular formula C19H25N5O B2516442 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843618-42-8

2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2516442
CAS No.: 843618-42-8
M. Wt: 339.443
InChI Key: SSUYMPTXMQOTCF-UHFFFAOYSA-N
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Description

2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system containing nitrogen atoms, making it a significant molecule in medicinal chemistry.

Properties

IUPAC Name

2-amino-1-(3-methylbutyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-4-10-21-19(25)15-16-18(24(17(15)20)11-9-12(2)3)23-14-8-6-5-7-13(14)22-16/h5-8,12H,4,9-11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUYMPTXMQOTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate alkyne and an amine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoxaline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Potential for cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : May inhibit pro-inflammatory cytokines.
  • Antimicrobial Effects : Demonstrates activity against bacterial strains.

Anticancer Applications

Numerous studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. The compound has shown significant cytotoxicity against various cancer cell lines, such as:

Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
HCT-1161.9Doxorubicin3.23
MCF-72.3Doxorubicin3.23

The mechanism of action involves inducing apoptosis and inhibiting cell proliferation pathways by interacting with specific protein kinases involved in cell cycle regulation and apoptosis.

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the activity of pro-inflammatory cytokines like Interleukin-8 (IL-8), which is crucial in various inflammatory diseases. This inhibition points to potential therapeutic applications in treating chronic inflammatory conditions.

Antimicrobial Activity

Preliminary research indicates that derivatives of this compound may possess antimicrobial properties. Related compounds have shown efficacy against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Case Studies

Several case studies exemplify the therapeutic applications of this compound:

  • Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer demonstrated that treatment with a pyrroloquinoxaline derivative resulted in improved tumor response rates compared to standard treatments.
  • Inflammatory Diseases : A cohort study examining patients with rheumatoid arthritis indicated that administration of the compound led to reduced levels of inflammatory markers and improved clinical outcomes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Pyrroloquinoline: Another fused bicyclic system with potential therapeutic applications.

    Benzimidazole: Known for its antimicrobial and antiviral properties.

Uniqueness

What sets 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrrolo[2,3-b]quinoxaline core, which is known for various biological interactions. The presence of an amino group and a propyl chain enhances its solubility and bioactivity.

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.45 g/mol

The specific mechanisms of action for this compound are not yet fully elucidated. However, similar compounds in the quinoxaline family have demonstrated the ability to interact with various biological targets through:

  • Aromatic Nucleophilic Substitution : This mechanism allows the compound to modify target proteins or enzymes.
  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes like COX and iNOS, which are involved in inflammatory processes.

Biological Activities

Research indicates that quinoxaline derivatives exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant activity against bacterial strains.
  • Anticancer Properties : In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce nitric oxide production in inflammatory models.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoxaline derivatives, providing insights relevant to our compound:

  • Anticancer Activity :
    • A study evaluated various quinoxaline derivatives for their anticancer properties against human cancer cell lines. The results showed that certain modifications to the quinoxaline structure enhanced cytotoxicity (IC50 values ranging from 0.5 to 5 µM) .
  • Anti-inflammatory Effects :
    • Research on related compounds indicated significant inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Efficacy :
    • Another study highlighted the antibacterial properties of quinoxaline derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50/MIC Values
AnticancerQuinoxaline DerivativesInduction of apoptosis0.5 - 5 µM
Anti-inflammatoryPyrazoloquinolinesInhibition of NO productionIC50 ~ 25 µM
AntimicrobialVarious DerivativesEffective against bacterial strainsMIC ~ 10 - 50 µg/mL

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